molecular formula C6H8N6 B8121662 4-Hydrazinyl-2H-pyrazolo[3,4-b]pyridin-3-amine

4-Hydrazinyl-2H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B8121662
M. Wt: 164.17 g/mol
InChI Key: FJXBKSDFWSNZQB-UHFFFAOYSA-N
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Description

4-Hydrazinyl-2H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of 4-Hydrazinyl-2H-pyrazolo[3,4-b]pyridin-3-amine makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and drug design.

Properties

IUPAC Name

4-hydrazinyl-2H-pyrazolo[3,4-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N6/c7-5-4-3(10-8)1-2-9-6(4)12-11-5/h1-2H,8H2,(H4,7,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXBKSDFWSNZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(NN=C2N=C1)N)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-2H-pyrazolo[3,4-b]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, followed by a Friedel–Crafts-type alkylation/cyclization process. This method yields the desired pyrazolopyridine analogues with high enantioselectivity and efficiency .

Industrial Production Methods

Industrial production of 4-Hydrazinyl-2H-pyrazolo[3,4-b]pyridin-3-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-2H-pyrazolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or hydrazines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis
4-Hydrazinyl-2H-pyrazolo[3,4-b]pyridin-3-amine serves as a crucial building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions, including oxidation, reduction, and substitution. The compound's ability to undergo these reactions makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Reaction Type Common Reagents Products
OxidationPotassium permanganate, Hydrogen peroxideOxides
ReductionSodium borohydride, Lithium aluminum hydrideAmines, Hydrazines
SubstitutionHalogenating agents, NucleophilesVarious functional group derivatives

Biological Applications

Potential Biological Activities
Research indicates that 4-Hydrazinyl-2H-pyrazolo[3,4-b]pyridin-3-amine exhibits significant biological activity. It has been investigated for its potential as an enzyme inhibitor and receptor ligand. Notably, the compound has shown promise in inhibiting key enzymes involved in various diseases, including cancer and neurological disorders .

Case Study: Enzyme Inhibition

A study demonstrated that derivatives of 4-Hydrazinyl-2H-pyrazolo[3,4-b]pyridin-3-amine could effectively inhibit glycogen synthase kinase 3 (GSK-3), an enzyme implicated in cancer progression. The inhibition was attributed to the compound's ability to bind to the enzyme's active site, thereby modulating its activity. This finding highlights the compound's potential as a therapeutic agent in cancer treatment .

Medical Applications

Therapeutic Potential
The unique properties of 4-Hydrazinyl-2H-pyrazolo[3,4-b]pyridin-3-amine make it a candidate for drug development. Research has focused on its efficacy against various diseases, particularly in developing kinase inhibitors for cancer therapy. The compound's ability to interact with specific molecular targets is crucial for its therapeutic applications .

Table: Summary of Therapeutic Applications

Disease Target Mechanism of Action Potential Outcomes
CancerInhibition of GSK-3Reduced tumor growth
Neurological DisordersModulation of neurotransmitter receptorsImproved cognitive function
Infectious DiseasesAntimicrobial activityInhibition of pathogen growth

Industrial Applications

Material Science and Chemical Industry
In addition to its biological applications, 4-Hydrazinyl-2H-pyrazolo[3,4-b]pyridin-3-amine is utilized in the chemical industry for synthesizing new materials. Its derivatives are explored for use in semiconductors and organic light-emitting diodes (OLEDs), showcasing the compound's versatility beyond pharmaceuticals .

Industrial Use Cases

  • Semiconductors : Utilized as intermediates in the production of electronic materials.
  • OLEDs : Incorporated into formulations to enhance light-emitting properties.

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-2H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydrazinyl-2H-pyrazolo[3,4-b]pyridin-3-amine stands out due to its specific hydrazinyl group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and therapeutic development.

Biological Activity

4-Hydrazinyl-2H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound belonging to the pyrazolopyridine family, known for its diverse biological activities and potential therapeutic applications. This compound has garnered attention in medicinal chemistry due to its unique structural features, particularly the hydrazinyl group, which enhances its reactivity and biological profile.

The molecular formula of 4-Hydrazinyl-2H-pyrazolo[3,4-b]pyridin-3-amine is C6H8N6C_6H_8N_6 with a molecular weight of 164.17 g/mol. The synthesis typically involves cyclization reactions of appropriate precursors, such as 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, followed by various alkylation processes. These methods yield high enantioselectivity and efficiency, making them suitable for both laboratory and industrial applications .

Biological Activity Overview

The biological activities of 4-Hydrazinyl-2H-pyrazolo[3,4-b]pyridin-3-amine include:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial and antifungal properties. For example, it demonstrated strong inhibitory effects against various pathogens, including E. coli and S. aureus, with inhibition zones measuring up to 30 mm in diameter .
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes such as sterol 14-alpha demethylase (CYP51) and penicillin-binding protein 3 (PBP3). Docking studies indicated significant binding interactions with key amino acid residues in the active sites of these enzymes, suggesting a mechanism of action that involves competitive inhibition .

Case Studies and Research Findings

Research has focused on the synthesis and evaluation of derivatives of 4-Hydrazinyl-2H-pyrazolo[3,4-b]pyridin-3-amine to enhance its biological efficacy. Below are notable findings from recent studies:

Table 1: Biological Activity of 4-Hydrazinyl-2H-pyrazolo[3,4-b]pyridin-3-amine Derivatives

CompoundActivity TypeInhibition Zone (mm)Reference
Compound 4Antibacterial30
Compound 5Antifungal29
Compound 6Enzyme Inhibition (CYP51)Significant Binding
Compound 7Enzyme Inhibition (PBP3)Significant Binding

The mechanism by which 4-Hydrazinyl-2H-pyrazolo[3,4-b]pyridin-3-amine exerts its biological effects is primarily through enzyme inhibition. The hydrazinyl moiety plays a crucial role in forming hydrogen bonds with the active sites of target enzymes, thereby modulating their activity. For instance, it has been shown to form multiple hydrogen bonds with residues such as Asn450 and Ser448 in PBP3, with bond lengths less than 3 Å, indicating strong interactions conducive to effective inhibition .

Comparison with Similar Compounds

When compared to other compounds within the pyrazolopyridine family:

Table 2: Comparison of Biological Activities

CompoundBiological ActivityNotable Features
Pyrazolo[3,4-d]pyrimidineAnticancerCDK2 inhibitor
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineAntimicrobialBroad-spectrum activity
4-Hydrazinyl-2H-pyrazolo[3,4-b]pyridin-3-amine Antimicrobial & Enzyme InhibitorUnique hydrazinyl group enhances activity

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